molecular formula C25H26ClFO2 B15199782 Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- CAS No. 83493-19-0

Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy-

Katalognummer: B15199782
CAS-Nummer: 83493-19-0
Molekulargewicht: 412.9 g/mol
InChI-Schlüssel: RDLJZABORXITRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- include other substituted benzene derivatives and phenoxy compounds. Examples include:

Uniqueness

The uniqueness of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

83493-19-0

Molekularformel

C25H26ClFO2

Molekulargewicht

412.9 g/mol

IUPAC-Name

4-[[2-(4-chlorophenyl)-2-ethylbutoxy]methyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C25H26ClFO2/c1-3-25(4-2,20-11-13-21(26)14-12-20)18-28-17-19-10-15-23(27)24(16-19)29-22-8-6-5-7-9-22/h5-16H,3-4,17-18H2,1-2H3

InChI-Schlüssel

RDLJZABORXITRB-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.